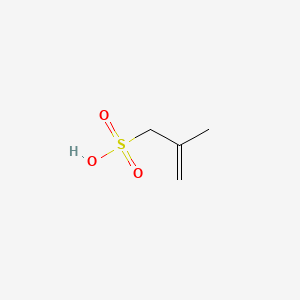
2-Methylprop-2-ene-1-sulfonic acid
Cat. No. B8810665
M. Wt: 136.17 g/mol
InChI Key: XEEYSDHEOQHCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04709091
Procedure details


196 g (2 mol) of maleic anhydride and 150 g of ion-exchanged water were placed in a four-necked flask fitted with the same devices as in Example 1. 117 g (1.4 mol) of 48% sodium hydroxide was added thereto under stirring to neutralize the same. 94.8 g (0.6 mol) of sodium methallylsulfonate was added thereto and the temperature was elevated to a reflux temperature. Thereafter, 68 g of a 60% hydrogen peroxide solution was added dropwise thereto over 2 h. After aging for 1 h, 47 g of 30% sodium persulfate and 57 g of a 60% aqueous hydrogen peroxide solution were added dropwise thereto over 3 h. Simultaneously 50 g (0.6 mol) of 48% NaOH was added dropwise over 2 h. After aging under reflux for 2 h, the reaction mixture was cooled to obtain a copolymer of maleic acid and methallylsulfonic acid (molar ratio of 100/30).








Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH:3]=[CH:2]1.[OH-].[Na+].[CH2:10]([S:14]([O-:17])(=[O:16])=[O:15])[C:11](=[CH2:13])[CH3:12].[Na+].OO.S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>O>[C:1]([OH:6])(=[O:7])/[CH:2]=[CH:3]\[C:4]([OH:15])=[O:5].[CH2:10]([S:14]([OH:17])(=[O:16])=[O:15])[C:11](=[CH2:12])[CH3:13] |f:1.2,3.4,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
196 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
117 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
94.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)=C)S(=O)(=O)[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Five
|
Name
|
|
|
Quantity
|
47 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Six
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with the same devices as in Example 1
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After aging for 1 h
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
over 3 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 2 h
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C(C)=C)S(=O)(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
